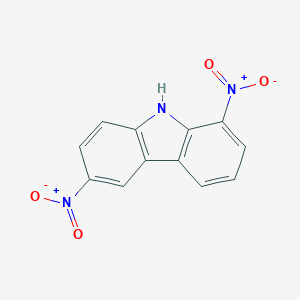

1,6-Dinitrocarbazole

Übersicht

Beschreibung

1,6-Dinitrocarbazole is a useful research compound. Its molecular formula is C12H7N3O4 and its molecular weight is 257.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block for Anion Sensors

DNC serves as a valuable synthon in the synthesis of anion receptors. Its strong electron-withdrawing nitro groups enhance the acidity and hydrogen bonding capabilities of derivatives created from it. For instance, 1,8-diamino-3,6-dinitrocarbazole has been utilized to construct highly effective colorimetric anion sensors capable of detecting various anions through observable color changes .

2. Organocatalysis

The high acidity and strong hydrogen bond donating ability of DNC derivatives make them suitable candidates for organocatalysis. These compounds can facilitate various chemical reactions by acting as catalysts, particularly in reactions requiring proton transfer mechanisms .

Material Science Applications

1. Photophysical Properties

DNC exhibits interesting photophysical properties that can be exploited in optoelectronic devices. Its ability to absorb light in specific wavelengths allows it to be used in organic light-emitting diodes (OLEDs) and other photonic applications. The presence of nitro groups can modify its electronic properties, making it suitable for incorporation into advanced materials .

2. Polymer Chemistry

DNC can be polymerized or incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique structure allows for the development of polymers with specific functionalities, including improved conductivity or enhanced optical properties .

Case Study 1: Development of Colorimetric Anion Sensors

A recent study demonstrated the synthesis of 3,6-dinitro-1,8-diaminocarbazole as a receptor for anion detection. The study revealed that this compound exhibited significant color changes upon interaction with various anions, indicating its potential use in environmental monitoring and sensing applications . The binding constants measured through UV-Vis spectroscopy showed that these receptors had high affinities for oxyanions such as phosphates and sulfates.

Case Study 2: Organocatalytic Applications

In another research project, DNC derivatives were tested as organocatalysts in Michael addition reactions. The results indicated that these compounds could effectively catalyze the transfer of protons between reactants, showcasing their utility in organic synthesis processes . The study highlighted the efficiency of DNC-based catalysts compared to traditional metal-based catalysts.

Eigenschaften

IUPAC Name |

1,6-dinitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFATMTVUAOEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031243 | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3062-57-5, 108625-05-4 | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.